molecular formula C5H8O3 B1348765 Methyl Epoxycrotonate CAS No. 2980-48-5

Methyl Epoxycrotonate

Cat. No.: B1348765
CAS No.: 2980-48-5
M. Wt: 116.11 g/mol
InChI Key: UZVPEDADFDGCGI-UHFFFAOYSA-N
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Description

Methyl Epoxycrotonate is an organic compound with the molecular formula C5H8O3

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Epoxycrotonate can be synthesized through several methods. One common approach involves the epoxidation of methyl 3-methyl-2-butenoate using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide .

Industrial Production Methods: In an industrial setting, the production of methyl 3-methyloxirane-2-carboxylate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Mechanism of Action

The mechanism of action of methyl 3-methyloxirane-2-carboxylate primarily involves the nucleophilic attack on the epoxide ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield the final product. The presence of catalysts can facilitate this process by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Uniqueness: Methyl Epoxycrotonate is unique due to the presence of both an epoxide ring and a carboxylate ester group. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVPEDADFDGCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338212
Record name Methyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-48-5
Record name Methyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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